5-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one
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Overview
Description
5-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one can be achieved through several methods. One common approach involves the cyclization of 5-amino-3-methyl-1-phenyl-1H-pyrazole with azlactones under solvent-free conditions with heating . Another method includes the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst in the presence of ethanol, which facilitates the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of solid catalysts like AC-SO3H offers advantages such as low cost, non-toxicity, and stability, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Scientific Research Applications
5-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the kinase activity of certain enzymes, thereby affecting downstream signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for cancer therapy and other medical applications.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Shares a similar fused ring structure but lacks the methyl group at the 5-position.
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a different ring fusion pattern.
Riociguat: A compound with a similar pyrazolopyridine core used as a therapeutic agent.
Uniqueness
5-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5-position can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
5-methyl-1,2-dihydropyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C7H7N3O/c1-4-2-5-6(8-3-4)9-10-7(5)11/h2-3H,1H3,(H2,8,9,10,11) |
InChI Key |
GCGZSSHUEIUQDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NNC2=O)N=C1 |
Origin of Product |
United States |
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